![molecular formula C27H24N2O5 B2663404 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851404-29-0](/img/no-structure.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

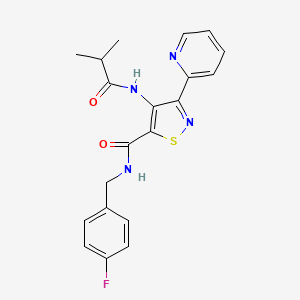

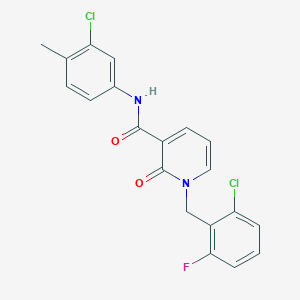

“N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that likely contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also appears to contain a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline and xanthene moieties separately, followed by their coupling. The quinoline group could potentially be synthesized using the Skraup or Doebner-Miller synthesis, while the xanthene group could be formed via a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the quinoline and xanthene groups. These groups are both aromatic and planar, which could result in interesting electronic and photophysical properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the specific substituents present on the quinoline and xanthene rings. For example, the presence of the carboxamide group could make the compound susceptible to hydrolysis .Scientific Research Applications

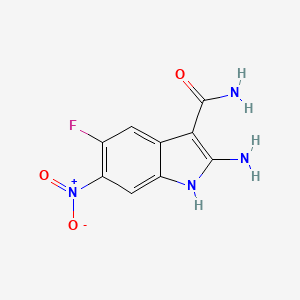

Antiviral Activity

Indole derivatives have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the indole structure in the compound , it could potentially exhibit similar antiviral properties.

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Both indole derivatives and 4-hydroxy-2-quinolones have shown anticancer properties . Therefore, the compound could potentially be used in cancer research and treatment.

Anti-HIV Activity

Indole derivatives have demonstrated anti-HIV activity . This suggests potential applications of the compound in HIV research and treatment.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests potential applications of the compound in the treatment of microbial infections.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications of the compound in diabetes research and treatment.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests potential applications of the compound in malaria research and treatment.

Future Directions

properties

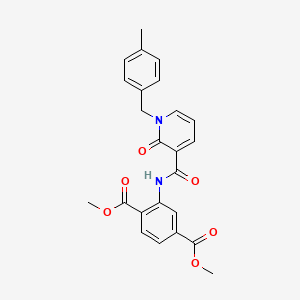

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid chloride to yield the final product.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol in the presence of a suitable catalyst to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 9H-xanthene-9-carboxylic acid chloride in the presence of a suitable base to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] } | |

CAS RN |

851404-29-0 |

Molecular Formula |

C27H24N2O5 |

Molecular Weight |

456.498 |

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C27H24N2O5/c1-32-20-11-12-23(33-2)25-19(20)15-16(26(30)29-25)13-14-28-27(31)24-17-7-3-5-9-21(17)34-22-10-6-4-8-18(22)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30) |

InChI Key |

CGNFFXBOHOAFCQ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2663331.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B2663334.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide](/img/structure/B2663338.png)